molecular formula C15H9BrClN B1611920 6-Bromo-4-chloro-2-phenylquinoline CAS No. 860195-69-3

6-Bromo-4-chloro-2-phenylquinoline

Cat. No. B1611920
M. Wt: 318.59 g/mol
InChI Key: AYYIUMWXDCOPHR-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-2-phenylquinoline” is a chemical compound with the empirical formula C15H9BrClN1. It has a complex molecular structure that includes a benzene ring fused with a pyridine moiety1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-Bromo-4-chloro-2-phenylquinoline”. However, quinoline compounds are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach2.



Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-2-phenylquinoline” includes a benzene ring fused with a pyridine moiety1. The SMILES string representation of the molecule is Clc1cc (nc2ccc (Br)cc12)-c3ccccc31.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “6-Bromo-4-chloro-2-phenylquinoline”. However, quinoline compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions2.



Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-2-phenylquinoline” is a solid compound1. Its molecular weight is 318.601. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.


Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • 6-Bromo-4-chloro-2-phenylquinoline is utilized in the synthesis of various chemical compounds. It serves as an intermediate in the preparation of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).
  • The compound is also involved in the Knorr synthesis of quinolin-2(1H)-one, which is an important step in research on infectious diseases (Wlodarczyk et al., 2011).

Applications in Medicinal Chemistry

  • In medicinal chemistry, derivatives of 6-Bromo-4-chloro-2-phenylquinoline are synthesized for their antimicrobial and antimalarial properties. These compounds have shown effectiveness against various microorganisms and strains of P. falciparum (Parthasaradhi et al., 2015).
  • Another application is in the synthesis of intermediates for PI3K/mTOR inhibitors, which are significant in cancer research. These intermediates are synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).

Photophysical and Catalytic Properties

  • The compound's derivatives also exhibit significant photophysical properties. Research has been conducted on the reactivity of chloro-bromo substituted quinazolines, demonstrating their potential in cross-coupling reactions and their electronic absorption and emission properties in various solvents (Mphahlele et al., 2015).
  • Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine have been synthesized and characterized. These complexes have been studied for their catalytic activity in Suzuki coupling reactions, highlighting their potential use in organic synthesis (Xu et al., 2014).

Crystal Structure Analysis

  • The crystal structure of various derivatives is analyzed to understand their intermolecular interactions. This is crucial in the field of material science and pharmaceuticals for determining the stability and reactivity of the compounds (Ouerghi et al., 2021).

Safety And Hazards

Future Directions

The future directions for “6-Bromo-4-chloro-2-phenylquinoline” are not specified in the available resources. However, given its complex structure, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry.


properties

IUPAC Name

6-bromo-4-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYIUMWXDCOPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588925
Record name 6-Bromo-4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-phenylquinoline

CAS RN

860195-69-3
Record name 6-Bromo-4-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 860195-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Thatikonda, U Singh, S Ambala… - Organic & …, 2016 - pubs.rsc.org
Here, we report a metal-free cross-coupling reaction of diazines and related heteroarenes with organoboron species via C–H functionalization. The optimized conditions represent a …
Number of citations: 21 pubs.rsc.org

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